![molecular formula C8H6OS B3058529 Benzo[b]thiophene-2-ol CAS No. 89939-87-7](/img/structure/B3058529.png)
Benzo[b]thiophene-2-ol
Overview
Description
Benzo[b]thiophene-2-ol is an organic compound that belongs to the class of 1-benzothiophenes . It is used in the preparation of 2-thianapthenylphenyllithium, via metalation by n-butyllithium . It is also used in the organic and pharmaceutical industry as a component in the synthesis of raloxifene, a breast cancer therapeutic, or hydrodesulfurization reactions .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves heterocyclization of various substrates . A one-step synthesis of benzo[b]thiophenes has been achieved by an aryne reaction with alkynyl sulfides . This method allows the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene consists of a five-membered ring made up of one sulfur atom . The molecular weight of benzo[b]thiophene is 134.198 .Chemical Reactions Analysis
Benzo[b]thiophene derivatives are synthesized through various reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Scientific Research Applications
Synthesis and Characterization
Benzo[b]thiophene derivatives are synthesized for their wide spectrum of pharmacological properties. The synthesis involves creating compounds like thiadiazoles, oxadiazoles, and pyrazoles, characterized by various spectral studies. Some synthesized compounds have shown potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).
Pharmaceutical Applications
Benzo[b]thiophene derivatives are used as selective estrogen receptor modulators. Methods for synthesizing these derivatives often involve intramolecular cyclization and aromatic nucleophilic substitution reactions, leading to various 2-arylbenzo[b]thiophenes (David et al., 2005).
Medicinal Chemistry
These compounds are present in many natural and non-natural compounds, exhibiting a broad range of applications in medicinal chemistry, such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Benzo[b]thiophene derivatives are also used as building blocks or intermediates in synthesizing pharmaceutically important molecules (Duc, 2020).
Material Science Applications
In material science, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors. Their utility in these fields underlines their versatility beyond pharmaceutical applications (Dillon et al., 2018).
Synthesis of Spiroheterocycles
Benzo[b]thiophen-3(2H)-one 1,1-dioxide, a derivative, is used in synthesizing new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene]. This showcases its role in developing novel chemical structures (Cekavicus et al., 2008).
Antimicrobial Applications
Several benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus. This highlights the potential of benzo[b]thiophene derivatives in addressing antibiotic resistance (Barbier et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-benzothiophen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXIVBYDDCIOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480585 | |
Record name | Benzo[b]thiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89939-87-7 | |
Record name | Benzo[b]thiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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